molecular formula C19H16FN3O2 B11459332 Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate CAS No. 777879-32-0

Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11459332
CAS No.: 777879-32-0
M. Wt: 337.3 g/mol
InChI Key: OGHWDTPJHFQMEP-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamine with benzaldehydes under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and reagents is crucial to ensure the safety and environmental sustainability of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit topoisomerase II, leading to the disruption of DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the fluorophenyl group. This structural feature enhances its biological activity and selectivity compared to other benzimidazole derivatives.

Properties

CAS No.

777879-32-0

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H16FN3O2/c1-11-16(18(24)25-2)17(12-7-3-4-8-13(12)20)23-15-10-6-5-9-14(15)22-19(23)21-11/h3-10,17H,1-2H3,(H,21,22)

InChI Key

OGHWDTPJHFQMEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4F)C(=O)OC

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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